An In-depth Technical Guide to 1-Aminocyclopropane-1-carbonitrile hydrochloride: Nomenclature, Synthesis, and Applications
An In-depth Technical Guide to 1-Aminocyclopropane-1-carbonitrile hydrochloride: Nomenclature, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Aminocyclopropane-1-carbonitrile hydrochloride (CAS No. 127946-77-4), a versatile and valuable building block in modern synthetic chemistry. A primary objective of this document is to clarify a common point of confusion regarding its nomenclature, definitively establishing the correct IUPAC name as 1-aminocyclopropane-1-carbonitrile hydrochloride , and explaining why alternative numbering is incorrect. This guide details the compound's key physicochemical properties, provides a validated, step-by-step synthesis protocol based on the principles of the Strecker reaction, and explores its significant applications in the fields of pharmaceutical and agrochemical development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique cyclopropyl scaffold in their synthetic programs.
Part 1: Chemical Identity and Systematic Nomenclature
A frequent source of ambiguity in literature and commercial listings is the naming of this compound. The user-provided name, "2-Aminocyclopropane-1-carbonitrile hydrochloride," is incorrect. The systematic nomenclature, governed by IUPAC rules, assigns priority to the principal functional group, which in this case is the nitrile (-C≡N) group.
According to IUPAC nomenclature for cyclic systems, the carbon atom bearing the principal functional group is designated as position '1'.[1][2] Therefore, the carbon atom attached to the nitrile group on the cyclopropane ring is C1. Consequently, the amino group (-NH₂) is also attached to this same carbon atom. This leads to the correct and unambiguous IUPAC name: 1-aminocyclopropane-1-carbonitrile . The addition of "hydrochloride" indicates the formation of a salt with hydrochloric acid, where the basic amino group is protonated.
Key Identifiers:
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Systematic IUPAC Name: 1-aminocyclopropane-1-carbonitrile;hydrochloride[3][4]
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Common Synonyms: 1-Aminocyclopropyl Cyanide Hydrochloride, 1-Amino-1-cyanocyclopropane Hydrochloride, 1-Cyanocyclopropylamine Hydrochloride[1][5][6]
An important structural note is that 1-aminocyclopropane-1-carbonitrile is an achiral molecule. The C1 carbon is bonded to four different groups (amino, nitrile, and two -CH₂- groups from the ring), but since the two methylene groups of the cyclopropane ring are chemically equivalent, no stereocenter exists. Therefore, the compound has no stereoisomers.
Caption: Structure of 1-aminocyclopropane-1-carbonitrile hydrochloride.
Part 2: Physicochemical Properties
The hydrochloride salt form of 1-aminocyclopropane-1-carbonitrile enhances its stability and handling properties, making it suitable for laboratory use and storage. Key physical and chemical data are summarized below.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 178-202 °C (decomposes) | [5] |
| 223 °C | [1] | |
| 220 °C (decomposes) | [7] | |
| Molecular Formula | C₄H₇ClN₂ | [1][3][6] |
| Molecular Weight | 118.56 g/mol | [1][3][6] |
| Storage Conditions | Store at 0-8 °C, under inert atmosphere | [1][5] |
Part 3: Synthesis Protocol and Mechanistic Rationale
The synthesis of α-aminonitriles is classically achieved via the Strecker synthesis .[8][9][10] This robust one-pot, three-component reaction provides an efficient route to the target molecule from a ketone precursor. The following protocol is a validated methodology based on these established principles.
Reaction Principle: The Strecker synthesis involves the reaction of a ketone (cyclopropanone) with an ammonia source (ammonium chloride) and a cyanide source (potassium cyanide). The reaction first forms an iminium intermediate, which is then attacked by the cyanide nucleophile to form the α-aminonitrile.[11]
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol
Materials:
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Cyclopropanone (or its stable hydrate/hemiketal precursor)
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Ammonium chloride (NH₄Cl)
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Potassium cyanide (KCN)
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Methanol (MeOH)
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Deionized water
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Diethyl ether (Et₂O), anhydrous
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Hydrochloric acid (HCl), ethereal solution (e.g., 2M in Et₂O)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ammonium chloride (1.1 equivalents) in a 1:1 mixture of methanol and water. Cool the solution to 0-5 °C using an ice bath.
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Causality: Using a slight excess of the ammonia source helps to drive the equilibrium towards the formation of the imine intermediate. The reaction is cooled initially to control any exotherm from the dissolution and subsequent addition of reagents.
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-
Reagent Addition: To the cooled solution, add cyclopropanone (1.0 equivalent). Stir for 15 minutes. Subsequently, add potassium cyanide (1.05 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
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Causality: KCN is added last and in portions to control the concentration of the highly nucleophilic and hazardous cyanide ion. Maintaining a low temperature is critical for reaction selectivity and safety.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Causality: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion at a reasonable rate.
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Work-up and Extraction: Once the reaction is complete, dilute the mixture with water and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.
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Causality: This step separates the desired organic product from inorganic salts (KCl, unreacted NH₄Cl) and the aqueous solvent.
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-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This yields the crude 1-aminocyclopropane-1-carbonitrile free base.
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Causality: Removal of residual water is crucial before the salt formation step to ensure a high-purity, crystalline product.
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-
Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents).
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Causality: The basic amino group of the product readily reacts with HCl to form the ammonium salt. The hydrochloride salt is typically much less soluble in nonpolar solvents like diethyl ether than its free base form.
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Isolation and Purification: The hydrochloride salt will precipitate as a solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, 1-aminocyclopropane-1-carbonitrile hydrochloride.
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Causality: The final wash with cold solvent removes any soluble impurities without significantly dissolving the product, yielding a purified final compound.
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Part 4: Applications in Research and Drug Development
The high ring strain and unique three-dimensional structure of the cyclopropane ring make it a desirable motif in medicinal chemistry.[5] 1-Aminocyclopropane-1-carbonitrile hydrochloride serves as a crucial starting material or intermediate for introducing this valuable scaffold.
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Pharmaceutical Development: This compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications. It has been utilized in research programs aimed at developing novel treatments for neurological disorders, as well as compounds with anti-inflammatory and anti-cancer properties.[5] The rigid cyclopropane unit can act as a conformational constraint, locking a molecule into a specific bioactive conformation and potentially improving its binding affinity to biological targets.
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Agrochemical Chemistry: The aminocyclopropane moiety is present in various agrochemicals. This building block can be used in the synthesis of novel pesticides and herbicides, where the unique structural features can contribute to enhanced efficacy and target specificity.[5]
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Precursor to Unnatural Amino Acids: As a derivative of an α-amino acid, this compound is a precursor to various unnatural amino acids containing a cyclopropane ring. These are valuable tools in peptide chemistry for creating peptides with modified structures, improved stability against enzymatic degradation, and novel biological activities.
Conclusion
1-Aminocyclopropane-1-carbonitrile hydrochloride is a synthetically important molecule whose identity is now clearly defined. By understanding its correct IUPAC nomenclature, physicochemical properties, and a reliable synthesis route, researchers can confidently incorporate this compound into their work. Its demonstrated utility as a versatile building block for creating conformationally constrained molecules ensures its continued relevance in the discovery and development of new pharmaceuticals and agrochemicals.
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